3-Fluoropyridine

Organic synthesis Quaternary ammonium salts Nerve agent antidote intermediates

3-Fluoropyridine (CAS 372-47-4, molecular formula C5H4FN, molecular weight 97.09) is a monohalogenated pyridine heterocycle featuring a fluorine substituent at the meta position relative to the ring nitrogen. It is a clear, colorless to yellow liquid with a boiling point of 107–108 °C (lit.), density of 1.13 g/mL at 25 °C, refractive index n20/D 1.472, and a pKa (of the conjugate acid) of 2.97 at 25 °C.

Molecular Formula C5H4FN
Molecular Weight 97.09 g/mol
CAS No. 372-47-4
Cat. No. B146971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine
CAS372-47-4
Molecular FormulaC5H4FN
Molecular Weight97.09 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)F
InChIInChI=1S/C5H4FN/c6-5-2-1-3-7-4-5/h1-4H
InChIKeyCELKOWQJPVJKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridine (CAS 372-47-4): Comparative Evidence Guide for Scientific Procurement and Analog Selection


3-Fluoropyridine (CAS 372-47-4, molecular formula C5H4FN, molecular weight 97.09) is a monohalogenated pyridine heterocycle featuring a fluorine substituent at the meta position relative to the ring nitrogen. It is a clear, colorless to yellow liquid with a boiling point of 107–108 °C (lit.), density of 1.13 g/mL at 25 °C, refractive index n20/D 1.472, and a pKa (of the conjugate acid) of 2.97 at 25 °C [1]. The compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, but its procurement selection over alternative fluoropyridine regioisomers (2-fluoro, 4-fluoro) or alternative halopyridines (3-chloro, 3-bromo) should be driven by quantifiable performance differentiation rather than generic fluorinated building block claims. The evidence below focuses exclusively on head-to-head or cross-study comparable data establishing where 3-fluoropyridine demonstrates measurable advantages or distinct properties relevant to scientific end-use decisions.

Why 3-Fluoropyridine Cannot Be Interchanged with Other Fluoropyridine Regioisomers


Fluoropyridine regioisomers (2-, 3-, and 4-fluoro) are not functionally interchangeable despite sharing the same molecular formula and fluorinated pyridine core. The position of the fluorine atom relative to the ring nitrogen fundamentally alters electronic distribution, reactivity patterns, and molecular geometry. Ab initio calculations demonstrate that the total molecular energies (ET) of the three isomers follow the order 2-F > 4-F > 3-F, indicating relative destabilization of the 3-fluoro isomer compared to its ortho and para counterparts [1]. Microwave spectroscopy studies confirm that 2-fluoropyridine exhibits more pronounced deviation from pyridine ring geometry due to nitrogen-fluorine interaction [2]. Furthermore, quaternization reactivity diverges sharply: 3-fluoropyridine reacts with iodomethane and 1,3-diiodopropane to form quaternary salts, whereas 2-fluoropyridine fails to react under identical conditions [3]. These differences preclude generic substitution and mandate isomer-specific evidence-based selection.

3-Fluoropyridine: Quantified Comparative Evidence Across Reactivity, Structural Stability, and Bioactivity


Reactivity Differential in Quaternary Salt Formation: 3-Fluoropyridine vs. 2-Fluoropyridine

In a comparative quaternization study, 3-fluoropyridine reacted with iodomethane under reflux to produce methiodide salts, whereas 2-fluoropyridine and 2-(trifluoromethyl)pyridine did not react at all even under prolonged reflux. When reacted with 1,3-diiodopropane, 3-fluoropyridine formed a bis-quaternary salt, while 2-fluoropyridine again showed no reaction. 3,5-Difluoropyridine yielded only a mono-quaternary derivative under the same conditions [1].

Organic synthesis Quaternary ammonium salts Nerve agent antidote intermediates

Intrinsic Thermodynamic Destabilization: 3-Fluoropyridine Exhibits Highest Energy Among Fluoropyridine Isomers

Ab initio molecular orbital calculations using the 6-31G basis set determined the total molecular energies (ET) of the three fluoropyridine isomers. The energy ordering was established as 2-F > 4-F > 3-F. This indicates relative stabilization in the 2-fluoro isomer and relative destabilization in the 3-fluoro isomer. The 4-fluoro isomer was identified as the appropriate reference structure for stability considerations due to minimal N–F interaction [1].

Computational chemistry Molecular orbital theory Structure-activity relationships

Ring Geometry Deviation: 2-Fluoropyridine Shows Greater Structural Distortion than 3-Fluoropyridine

Microwave rotational spectroscopy of both 2-fluoropyridine and 3-fluoropyridine using Fourier transform microwave (FTMW) and chirped pulse (cp-FTMW) techniques revealed that the derived structures show a more pronounced deviation from pyridine ring geometry when the fluorine substituent is ortho to nitrogen (2-position) compared to the meta (3-position) isomer [1]. The experimental results are consistent with a bonding model involving hyperconjugation whereby fluorine donates electron density from its lone pair into the pyridine π-system, with the effect being position-dependent [1].

Microwave spectroscopy Molecular structure Physical chemistry

19F NMR Probe Performance in MOF Adsorption Studies: 3-Fluoropyridine as a ssNMR Probe Molecule

3-Fluoropyridine has been employed as a probe molecule for solid-state NMR (ssNMR) analysis to elucidate adsorption sites within UiO-66(Zr), a prototypical metal-organic framework (MOF). The high NMR receptivity of 19F and its sensitivity to local chemical environments make 3-fluoropyridine particularly suitable for this application. The fluorine atom's position (meta to nitrogen) provides a distinct spectroscopic signature that enables site-specific interrogation of host-guest interactions in porous frameworks [1].

Solid-state NMR MOF characterization Porous materials

Regioselective Synthesis of 3-Fluoropyridines: Rh(III)-Catalyzed C–H Functionalization Delivers Single Regioisomers

A Rh(III)-catalyzed C–H functionalization approach was developed for the preparation of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. The reaction proceeds with uniformly high regioselectivity to provide single 3-fluoropyridine regioisomers, with symmetrical dialkyl and diaryl alkynes coupling in comparable yields for different oxime coupling partners [1]. Reactions can be conveniently set up in air on the benchtop, representing a practical synthetic advantage over methods requiring rigorous exclusion of air/moisture.

C–H activation Fluorinated heterocycle synthesis Regioselective catalysis

Electrochemical vs. Chemical Fluorination: Catalyst-Dependent Access to 3-Fluoropyridine vs. 2-Fluoropyridine

The oxidative fluorination of pyridine and 4-ethylpyridine was studied under both chemical and electrochemical conditions in the presence of high-oxidation-state transition metal salts (Ni, Co, Ag). Chemical fluorination affords 2-fluoropyridine in all cases, while electrochemical fluorination results in either 2-fluoropyridine or 3-fluoropyridine depending on the catalyst used [1]. This demonstrates that accessing the 3-fluoro isomer requires specific electrochemical and catalytic conditions not necessary for the 2-fluoro isomer.

Electrochemical synthesis Fluorination methodology Regioselectivity

3-Fluoropyridine: Evidence-Derived Application Scenarios for Research and Industrial Procurement


Synthesis of Bis-Quaternary Pyridinium Salts for Nerve Agent Antidote Research

As established in Section 3 Evidence Item 1, 3-fluoropyridine reacts with 1,3-diiodopropane to form bis-quaternary salts, whereas 2-fluoropyridine fails to react entirely under identical conditions. This differential reactivity makes 3-fluoropyridine a viable and functionally distinct starting material for synthesizing bis-quaternary pyridinium compounds of interest in organophosphorus nerve agent poisoning countermeasure research. Procurement of the 3-fluoro isomer is essential for this specific synthetic pathway; substitution with the 2-fluoro isomer would yield no reaction product. [1]

Medicinal Chemistry Scaffolds Requiring Single-Regioisomer 3-Fluoropyridine Derivatives

For drug discovery programs targeting bioactive molecules containing 3-fluoropyridine cores—including the 2,6-di(arylamino)-3-fluoropyridine derivatives that demonstrated enhanced in vitro anti-HIV activity against both wild-type and drug-resistant mutant strains relative to non-fluorinated reference compounds—access to regiochemically pure 3-fluoropyridine building blocks is critical. The Rh(III)-catalyzed C–H functionalization methodology (Section 3 Evidence Item 5) provides a validated synthetic route to multisubstituted 3-fluoropyridines with single regioisomer selectivity, supporting efficient analog synthesis in medicinal chemistry campaigns. [2]

MOF and Porous Materials Characterization Using 19F ssNMR Probe Methodology

Materials scientists characterizing metal-organic frameworks (MOFs) and related porous materials can employ 3-fluoropyridine as a validated 19F solid-state NMR probe molecule, as demonstrated in studies of UiO-66(Zr) adsorption sites (Section 3 Evidence Item 4). The fluorine atom at the 3-position provides a distinct spectroscopic signature with high NMR receptivity, enabling detailed mapping of host-guest interactions that would be difficult to resolve with non-fluorinated or differently substituted probe molecules. This application leverages the unique position-dependent electronic and steric properties of the 3-fluoro isomer. [3]

Agrochemical Intermediate for 3-Fluoropyridyl-2-oxy-phenoxy Herbicide Derivatives

Patent literature documents that 3-fluoropyridyl-2-oxy-phenoxy derivatives exhibit good selective herbicidal action, particularly against grassy weeds in crops including cereals, maize, rice, cotton, soybean, and sugar beet, with demonstrated pre- and post-emergence activity. The 3-fluoropyridine moiety serves as the essential heterocyclic core for this class of agrochemicals. For agrochemical development programs targeting grass-selective herbicides, procurement of 3-fluoropyridine specifically (rather than alternative halopyridines or other fluoropyridine isomers) is required to access this established structure-activity relationship. [4]

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